Rivaroxaban Impurity 6 is an important compound in the pharmaceutical field, particularly related to the anticoagulant drug rivaroxaban, which is a direct factor Xa inhibitor used to prevent and treat blood clots. Understanding impurities like Rivaroxaban Impurity 6 is crucial for ensuring the safety and efficacy of rivaroxaban formulations. This impurity is characterized by its structural formula and plays a significant role in the quality control of rivaroxaban production.
Rivaroxaban Impurity 6 has been identified through various synthesis processes of rivaroxaban, with specific attention given to its formation during the drug's manufacturing. The impurity can arise from the chemical reactions involved in the synthesis of rivaroxaban and its intermediates, highlighting the need for robust analytical methods to monitor and control impurities in pharmaceutical products .
Rivaroxaban Impurity 6 falls under the category of pharmaceutical impurities, which can be classified into identified impurities (those with confirmed structures), specific impurities (which have specified limits), and potential impurities (theoretically generated during production) . The classification is essential for regulatory compliance and ensuring patient safety.
The synthesis of Rivaroxaban Impurity 6 typically involves a multi-step chemical reaction that includes key reagents such as phthalic anhydride, acetone, and methylamine. A notable method described in patents involves a one-pot synthesis that simplifies the process while maintaining high purity levels .
A typical synthesis procedure includes:
This method yields Rivaroxaban Impurity 6 with a reported yield of approximately 62% .
The molecular formula of Rivaroxaban Impurity 6 is C19H20ClN3O6S, with a molecular weight of approximately 453.9 g/mol . The structure features a thiophene ring, which is integral to its activity and interaction in biological systems.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of Rivaroxaban Impurity 6. High-Performance Liquid Chromatography (HPLC) is also utilized to assess purity levels .
Rivaroxaban Impurity 6 can participate in various chemical reactions typical for pharmaceutical compounds, including hydrolysis, oxidation, and reduction reactions. These reactions are critical in understanding how impurities can form during drug synthesis or degradation processes.
The formation of Rivaroxaban Impurity 6 involves specific reaction conditions that favor its production while minimizing other unwanted by-products. For example, controlling temperature and pH during synthesis can significantly influence the yield and purity of the final product .
Rivaroxaban Impurity 6 exhibits characteristics typical of organic compounds, including solubility in organic solvents like dichloromethane and acetone. Its melting point and boiling point are critical parameters for assessing stability under various conditions.
The chemical properties include reactivity towards electrophiles and nucleophiles due to functional groups present within its structure. Stability studies indicate that Rivaroxaban Impurity 6 remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
Rivaroxaban Impurity 6 serves as a reference substance in quality control laboratories for monitoring impurity levels in rivaroxaban formulations. Its characterization aids in regulatory submissions and compliance with pharmacopeial standards . Additionally, understanding this impurity contributes to broader research on drug stability, formulation development, and safety evaluation.
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4